

# Spectroscopic Characterization of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid: A Technical Guide

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## Compound of Interest

	3-(2-
Compound Name:	(Dimethylamino)ethylcarbamoyl)p
	henylboronic acid

Cat. No.: B1439238

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## Introduction

**3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** is a bifunctional molecule of significant interest in drug discovery and development. Its phenylboronic acid moiety serves as a versatile handle for covalent interactions, particularly with diols, making it a valuable building block for sensors and targeted drug delivery systems. The dimethylaminoethylcarbamoyl side chain can influence solubility, pharmacokinetic properties, and potential therapeutic interactions. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application.

This technical guide provides an in-depth analysis of the spectroscopic data for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not readily available in public databases, this guide utilizes predicted data, supported by established principles of spectroscopic interpretation and data from structurally related compounds. This approach offers a robust framework for researchers to understand, identify, and utilize this compound in their work.

## Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra, the following data is predicted based on established NMR prediction algorithms and analysis of similar structures.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The predicted <sup>1</sup>H NMR spectrum provides information on the chemical environment of each proton in the molecule.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts ( $\delta$ ) for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** (in ppm, relative to TMS)

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment Rationale
Ar-H	8.2 - 7.5	m	4H	Protons on the aromatic ring, deshielded by the electron-withdrawing boronic acid and amide groups.
-NH-	~8.5	br s	1H	Amide proton, often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent.
-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>	~3.6	t	2H	Methylene protons adjacent to the amide nitrogen, appearing as a triplet due to coupling with the adjacent CH <sub>2</sub> group.
-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>	~2.8	t	2H	Methylene protons adjacent to the dimethylamino group, appearing as a triplet due to coupling with the

				adjacent CH <sub>2</sub> group.
-N(CH <sub>3</sub> ) <sub>2</sub>	~2.3	s	6H	Methyl protons of the dimethylamino group, appearing as a singlet.
-B(OH) <sub>2</sub>	8.0 - 7.0	br s	2H	Protons of the boronic acid hydroxyl groups, often broad and may exchange with water in the solvent.

Caption: Predicted <sup>1</sup>H NMR spectrum assignments.

## <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

The predicted <sup>13</sup>C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** (in ppm)

Carbon(s)	Predicted Chemical Shift (ppm)	Assignment Rationale
C=O	~168	Carbonyl carbon of the amide group, highly deshielded.
Ar-C	135 - 125	Aromatic carbons. The carbon attached to the boronic acid group will be at the lower end of this range.
-CH <sub>2</sub> -NH-	~40	Methylene carbon adjacent to the amide nitrogen.
-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>	~58	Methylene carbon adjacent to the dimethylamino group.
-N(CH <sub>3</sub> ) <sub>2</sub>	~45	Methyl carbons of the dimethylamino group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**

Frequency (cm <sup>-1</sup> )	Vibration	Functional Group
3400 - 3200 (broad)	O-H stretch	Boronic acid (-B(OH) <sub>2</sub> )
~3300	N-H stretch	Amide (-NH-)
3100 - 3000	C-H stretch	Aromatic
2950 - 2800	C-H stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~1650	C=O stretch (Amide I)	Amide
~1550	N-H bend (Amide II)	Amide
1600, 1475	C=C stretch	Aromatic
~1350	B-O stretch	Boronic acid
~1100	C-N stretch	Amine

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**, the expected molecular ion peak and potential fragmentation pathways are outlined below.

Table 4: Predicted Mass Spectrometry Data for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**

m/z	Ion	Notes
236.13	$[M]^+$	Molecular ion (for $C_{11}H_{17}BN_2O_3$ )
237.13	$[M+H]^+$	Protonated molecular ion (in ESI+)
218.12	$[M-H_2O]^+$	Loss of a water molecule from the boronic acid group.
192.11	$[M-B(OH)_2]^+$	Loss of the boronic acid group.
164.08	$[M - C_2H_7N_2O]^+$	Fragmentation of the side chain.
72.08	$[C_4H_{10}N]^+$	Fragment corresponding to the dimethylaminoethyl group.

Caption: Predicted key fragmentation pathways in mass spectrometry.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The actual parameters may need to be optimized based on the specific instrument and sample.

## NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-pulse <sup>1</sup>H spectrum.
  - Typical parameters: 16-32 scans, 2-5 second relaxation delay.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

## IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of  $\sim$ 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Acquisition:
  - ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.

- EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. Acquire the mass spectrum to observe the molecular ion  $[M]^+$  and its fragmentation pattern.

## Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid**. By understanding the expected NMR, IR, and MS spectral features, researchers can confidently identify and characterize this important molecule, facilitating its application in various fields of chemical and pharmaceutical research. While the data presented is theoretical, it is grounded in well-established spectroscopic principles and provides a valuable reference for experimental work.

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